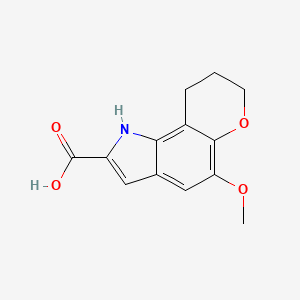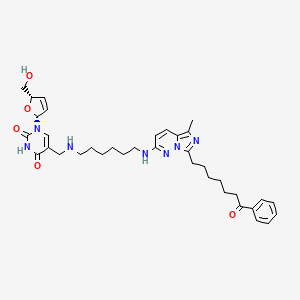
Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA. The modification in its structure, particularly the didehydro and deoxy modifications, imparts unique properties that make it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- involves multiple steps. The synthetic route typically starts with the preparation of the thymidine core, followed by the introduction of the didehydro and deoxy modifications. The final steps involve the attachment of the imidazo(1,5-b)pyridazin-2-yl group and the phenylheptyl side chain. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in studying DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair. The pathways affected by this compound are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar compounds include other nucleoside analogs such as:
Azidothymidine (AZT): Used in the treatment of HIV infection.
5-Ethynyl-2’-deoxyuridine (EdU): Used to assay DNA synthesis in cell culture.
Radiolabeled thymidine (TdR): Used in cell proliferation assays. Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- is unique due to its specific structural modifications, which confer distinct biological activities and research applications.
Propriétés
Numéro CAS |
210469-30-0 |
|---|---|
Formule moléculaire |
C36H47N7O5 |
Poids moléculaire |
657.8 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C36H47N7O5/c1-26-30-18-19-32(41-43(30)33(39-26)16-10-3-2-9-15-31(45)27-13-7-6-8-14-27)38-22-12-5-4-11-21-37-23-28-24-42(36(47)40-35(28)46)34-20-17-29(25-44)48-34/h6-8,13-14,17-20,24,29,34,37,44H,2-5,9-12,15-16,21-23,25H2,1H3,(H,38,41)(H,40,46,47)/t29-,34+/m0/s1 |
Clé InChI |
ZPGKIULTPOIEHD-ZBWWXOROSA-N |
SMILES isomérique |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
SMILES canonique |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
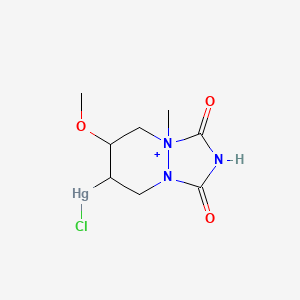
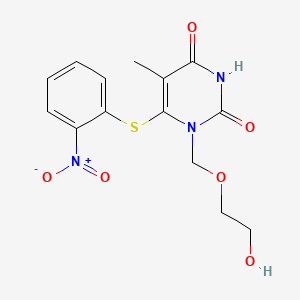

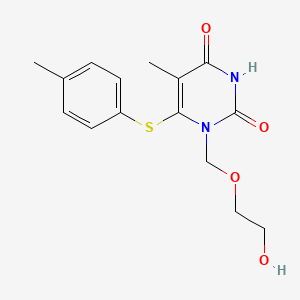

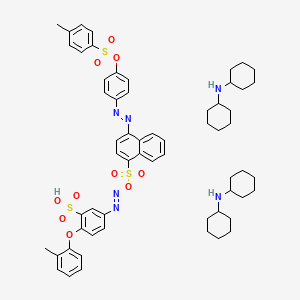
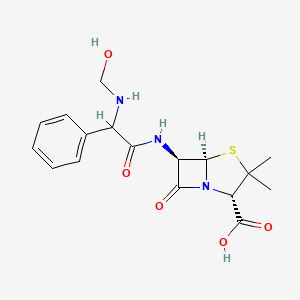

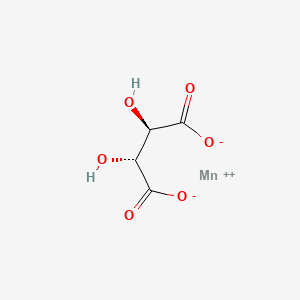
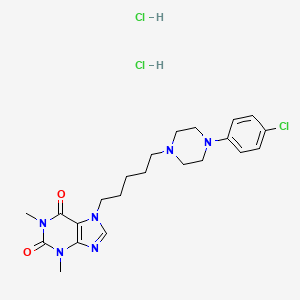
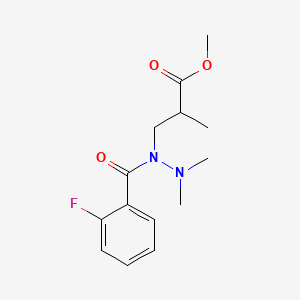
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
